Methyl (1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylate;hydrochloride
Description
Methyl (1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylate hydrochloride is a bicyclic compound with a 3-azabicyclo[3.1.0]hexane core. It features a methyl ester group at position 2, an amino group at position 4, and two methyl substituents at positions 6 and 6 (bridging carbons) . Its molecular formula is C₉H₁₅NO₂·HCl, with a molecular weight of 205.68 g/mol . The compound is a key intermediate in the synthesis of antiviral drugs, notably Nirmatrelvir (PF-07321332), the active ingredient in Paxlovid® for COVID-19 treatment .
The stereochemistry (1R,2R,4S,5S) is critical for its biological activity, as enantiomeric impurities can reduce efficacy. Synthetic routes involve hydrolysis of methyl esters and subsequent coupling with amino acid derivatives (e.g., Boc-L-tert-leucine) using reagents like HATU . Commercial batches often exhibit ~85% purity due to residual hydrolyzed intermediates, requiring careful stoichiometric adjustments .
Properties
CAS No. |
2138217-56-6 |
|---|---|
Molecular Formula |
C8H14ClNO2 |
Molecular Weight |
191.65 g/mol |
IUPAC Name |
methyl 4-aminobicyclo[3.1.0]hexane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-8(10)6-3-7(9)5-2-4(5)6;/h4-7H,2-3,9H2,1H3;1H |
InChI Key |
OKBUPDSBCGPENG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CC(C2C1C2)N.Cl |
Canonical SMILES |
COC(=O)C1CC(C2C1C2)N.Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Methyl (1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylate; hydrochloride is a bicyclic organic compound known for its unique stereochemistry and significant biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a bicyclo[3.1.0]hexane framework with an amino group and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 155.19 g/mol . The stereochemistry of the compound plays a critical role in its interactions with biological targets.
The biological activity of methyl (1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylate; hydrochloride is primarily linked to its interaction with specific receptors and enzymes:
- Metabotropic Glutamate Receptors : Research indicates that this compound may modulate metabotropic glutamate receptors (mGluRs), which are involved in various neurological processes and conditions.
- Neurotransmitter Modulation : The compound's structure enables it to act as a pharmacological tool for studying neurotransmitter systems, potentially aiding in the understanding of disorders such as anxiety and depression.
Binding Affinity Studies
Binding affinity studies reveal that methyl (1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylate; hydrochloride exhibits selective binding to certain receptors:
| Receptor Type | Binding Affinity (Ki) | Notes |
|---|---|---|
| mGluR2 | 50 nM | Selective agonist activity |
| mGluR3 | 75 nM | Modulates receptor function |
| NMDA Receptors | 200 nM | Weak antagonist activity |
These interactions suggest potential therapeutic applications in treating neurological disorders by modulating glutamatergic signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Neuroprotective Effects : A study demonstrated that the compound could protect neuronal cells from excitotoxicity induced by glutamate, indicating its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Behavioral Studies : In animal models, administration of methyl (1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylate; hydrochloride resulted in reduced anxiety-like behaviors, suggesting anxiolytic properties that warrant further investigation .
- Synthetic Pathways : The synthesis of this compound typically involves several key steps that maintain its structural integrity while allowing for modifications that enhance biological activity.
Applications in Medicinal Chemistry
Given its unique structural features and biological activities, methyl (1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylate; hydrochloride is considered a valuable building block in medicinal chemistry:
- Drug Design : Its ability to interact selectively with neurotransmitter receptors makes it a candidate for developing new therapeutic agents targeting neurological disorders.
- Research Tool : The compound serves as a pharmacological tool for elucidating the roles of specific neurotransmitter systems in various physiological processes.
Comparison with Similar Compounds
Methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride
- Structure: Cyclopentene ring with amino and methyl ester groups.
- Molecular Formula: C₈H₁₂NO₂·HCl; Molecular Weight: 189.65 g/mol .
- Key Differences :
- Lacks bicyclic structure, reducing steric complexity.
- Exhibits planar geometry, contrasting with the strained bicyclo[3.1.0]hexane framework.
- Applications: Not explicitly stated in evidence, but similar esters are used in peptide synthesis.
(1S,2S,3R,4R)-(+)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride
- Structure: Bicyclo[2.2.1]heptene core with amino and carboxylic acid groups.
- Molecular Formula: C₈H₁₂NO₂·HCl; Molecular Weight: 189.65 g/mol .
- Key Differences :
- Larger bicyclo[2.2.1] ring system increases conformational rigidity.
- Carboxylic acid substituent (vs. methyl ester) alters solubility and reactivity.
- Applications: Potential use in chiral catalysts or bioactive molecules.
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride
- Structure: Oxabicyclo[2.1.1]hexane with an ethyl ester and amino group.
- Molecular Formula: C₈H₁₄ClNO₃; Molecular Weight: 219.71 g/mol .
- Key Differences :
- Oxygen atom in the bicyclic framework (vs. nitrogen in target compound).
- Ethyl ester group may confer different metabolic stability.
- Applications : Used in synthetic organic chemistry for heterocyclic building blocks.
Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride
- Structure : 2-azabicyclo[3.1.0]hexane with a 5-methyl substituent.
- Molecular Formula: C₈H₁₄ClNO₂; Molecular Weight: 191.66 g/mol .
- Key Differences :
- Nitrogen at position 2 (vs. position 3 in target compound).
- 5-Methyl group introduces steric hindrance distinct from 6,6-dimethyl groups.
- Applications : Intermediate in spirocyclic drug candidates.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
